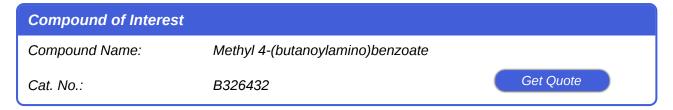


A Technical Guide to Methyl 4-(butanoylamino)benzoate as a Chemical Intermediate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis, intermediates are the foundational building blocks that dictate the efficiency, purity, and scalability of Active Pharmaceutical Ingredient (API) manufacturing. **Methyl 4-(butanoylamino)benzoate**, also known as methyl 4-butyramidobenzoate, is a functionalized aromatic compound that serves as a valuable intermediate. Its structure, featuring a reactive ester and an amide linkage, makes it a versatile precursor for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via N-acylation, and explores the critical role of its derivatives in the synthesis of major pharmaceuticals, such as the antihypertensive drug Telmisartan.

Chemical and Physical Properties

Quantitative data for **Methyl 4-(butanoylamino)benzoate** and its primary precursor, Methyl 4-aminobenzoate, are summarized below. Data for the target compound is limited in publicly available literature; therefore, some properties are calculated.

Table 1: Physicochemical Properties of Methyl 4-(butanoylamino)benzoate



Property	Value	Source
IUPAC Name	methyl 4- (butanoylamino)benzoate	-
Synonyms	methyl 4-butyramidobenzoate	[1]
CAS Number	Not explicitly found	-
Molecular Formula	C12H15NO3	Calculated
Molecular Weight	221.25 g/mol	Calculated
Appearance	Expected to be a solid	Inferred
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Expected to be soluble in organic solvents	Inferred

Table 2: Physicochemical Properties of Starting Material: Methyl 4-aminobenzoate

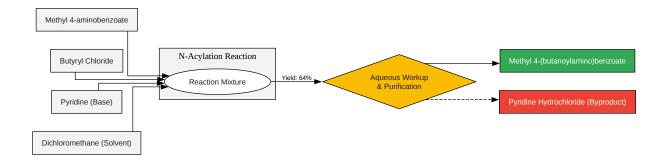
Property	Value	Source
CAS Number	619-45-4	Sigma-Aldrich
Molecular Formula	C ₈ H ₉ NO ₂	Sigma-Aldrich
Molecular Weight	151.16 g/mol	Sigma-Aldrich
Appearance	Solid	Sigma-Aldrich
Melting Point	110-111 °C	Sigma-Aldrich
Assay	≥98%	Sigma-Aldrich

Synthesis of Methyl 4-(butanoylamino)benzoate

The most direct and common method for the preparation of **Methyl 4- (butanoylamino)benzoate** is the N-acylation of Methyl 4-aminobenzoate with butyryl chloride.



This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.



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Caption: Synthesis workflow for Methyl 4-(butanoylamino)benzoate.

Experimental Protocol: N-acylation

This protocol is a representative procedure based on standard organic chemistry methodology. Researchers should adapt it based on laboratory conditions and scale.

Materials:

- Methyl 4-aminobenzoate (1.0 eq)
- Butyryl chloride (1.1 eq)
- Anhydrous Pyridine (1.2 eq) or Triethylamine (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)



- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-aminobenzoate (1.0 eq) and dissolve it in anhydrous DCM.
- Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an
 ice bath with stirring. The base acts as a scavenger for the HCl byproduct generated during
 the reaction.
- Acylation: Add butyryl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product. A synthesis employing a related palladium-catalyzed method reported a yield of 64%.[1]



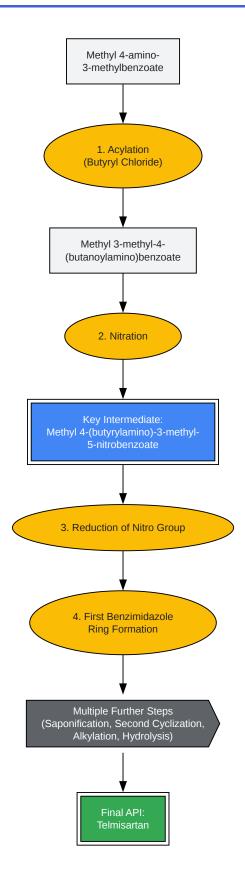
Application as a Pharmaceutical Intermediate

While **Methyl 4-(butanoylamino)benzoate** itself is a versatile building block, its derivatives are well-documented as critical intermediates in major drug syntheses. A prominent example is Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8), which is a key precursor in the industrial production of Telmisartan.[2][3]

Telmisartan is a widely prescribed angiotensin II receptor antagonist used for the treatment of hypertension.[3] The synthesis pathway highlights the importance of building complexity in a stepwise manner, where the butanoylamino-benzoate core provides the necessary scaffold for subsequent chemical transformations.

The diagram below outlines the logical progression from the intermediate to the final API, Telmisartan.





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Caption: Role of a derivative intermediate in Telmisartan synthesis.[3][4][5]



The synthesis of Telmisartan begins with the acylation of a methyl aminobenzoate derivative, followed by nitration to produce the key intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[3] This intermediate then undergoes a series of reactions including reduction of the nitro group, cyclization to form a benzimidazole ring, saponification, a second condensation to form a bis-benzimidazole core, and finally alkylation and hydrolysis to yield Telmisartan.[3][5] This pathway underscores how the initial butanoylamino-benzoate structure is strategically modified to build the complex heterocyclic system required for therapeutic activity.

Conclusion

Methyl 4-(butanoylamino)benzoate represents a class of fundamental intermediates whose value lies in the strategic placement of functional groups amenable to further chemical modification. While detailed physicochemical data for this specific molecule is sparse, its synthesis is straightforward via standard N-acylation protocols. The true utility of this structural motif is demonstrated by its derivatives, which serve as crucial, high-purity precursors in the multi-step synthesis of complex APIs like Telmisartan. For drug development professionals, understanding the synthesis and potential of such intermediates is essential for designing robust, efficient, and scalable manufacturing processes for next-generation therapeutics.

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